molecular formula C14H18N4O2 B2968614 N-(4-butoxybenzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1798618-03-7

N-(4-butoxybenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2968614
CAS RN: 1798618-03-7
M. Wt: 274.324
InChI Key: GTWVHNQNZUDLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis process for “N-(4-butoxybenzyl)-1H-1,2,3-triazole-5-carboxamide” is not available, 4-Butoxybenzyl alcohol, a related compound, has been used in the synthesis of several other compounds .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 1,2,3-triazole derivatives exhibit moderate to good activities against various Gram-positive and Gram-negative bacterial strains as well as fungal strains. For instance, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have shown promising results as potential antimicrobial agents. These compounds were synthesized and evaluated for their antimicrobial activities, revealing their potential in combating infectious diseases (Jadhav, Raundal, Patil, & Bobade, 2017).

Catalysis and Synthesis

1,2,3-Triazole derivatives have been explored for their use in catalysis and as intermediates in synthetic chemistry. For example, a cyclodextrin molecular reactor was employed for the regioselective synthesis of 1,5-disubstituted-1,2,3-triazoles, showcasing the role of supramolecular interactions in determining the outcome of cycloaddition reactions (Barr, Lincoln, & Easton, 2005). Additionally, studies on the reactivity of N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles have revealed new synthetic pathways facilitated by rhodium(II) carbenes, opening new avenues for the synthesis of complex molecules (Zibinsky & Fokin, 2011).

Biological Evaluation

The exploration of 1,2,3-triazole derivatives extends to the evaluation of their biological activities, including their potential as anticancer agents. For instance, N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have been synthesized and evaluated on the MCF-7 breast cancer cell line, demonstrating significant cytotoxic effects and suggesting their potential in cancer therapy (Butler, Kelly, Harry, Tiedt, White, Devery, & Kenny, 2013).

properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-2-3-8-20-12-6-4-11(5-7-12)9-15-14(19)13-10-16-18-17-13/h4-7,10H,2-3,8-9H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWVHNQNZUDLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butoxybenzyl)-1H-1,2,3-triazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.